molecular formula C21H25N2O2S+ B11219697 3-(4-ethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(4-ethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11219697
M. Wt: 369.5 g/mol
InChI Key: YTPCSOFQSCEAIV-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an α-haloketone, followed by cyclization to form the imidazothiazine ring . The reaction conditions often include the use of a base such as sodium carbonate in a solvent like dioxane or water, and the reaction is typically carried out at elevated temperatures (70-80°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-(4-ethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of both nitrogen and sulfur atoms in the structure allows for versatile binding interactions with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific combination of functional groups and the presence of both nitrogen and sulfur atoms within its heterocyclic structure. This unique arrangement allows for diverse chemical reactivity and potential biological activities that are distinct from other similar compounds .

Properties

Molecular Formula

C21H25N2O2S+

Molecular Weight

369.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C21H25N2O2S/c1-3-25-18-11-9-17(10-12-18)21(24)15-22(19-8-5-4-7-16(19)2)20-23(21)13-6-14-26-20/h4-5,7-12,24H,3,6,13-15H2,1-2H3/q+1

InChI Key

YTPCSOFQSCEAIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4C)O

Origin of Product

United States

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